Tantalum hydroxide
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Description
Tantalum is a transition metal known for its high melting point and corrosion resistance . It is often used in the electronics, aerospace, and medical industries for its various desirable properties . As a metal, it is solid at room temperature and has a lustrous, gray-blue appearance .
Synthesis Analysis
High-pressure, high-temperature processing of a low water content amorphous tantalum hydroxide, TaO 0.5–2.0 (OH) 4–1 · (1.0–2.5)H 2 O, at p = 5.0–6.0 GPa and t = 800–900°C, results in a mixture of two phases, Ta 2 O 5 · 2/3H 2 O and H 2 Ta 2 O 6 · 2/3H 2 O .
Molecular Structure Analysis
The molecular structure of Tantalum is largely determined by its electron configuration, which is [Xe] 4f¹⁴ 5d³ 6s² . This electron arrangement provides Tantalum with its unique set of chemical characteristics, including the ability to form stable and diverse chemical compounds .
Chemical Reactions Analysis
Tantalum exhibits excellent resistance to all acids at normal temperatures, apart from Hydrochloric acid . It usually appears in the +5 oxidation state in its compounds .
Physical And Chemical Properties Analysis
Tantalum has a high melting point of about 3017 °C and a boiling point of about 5458 °C . It is a good conductor of electricity and has good thermal stability when exposed to high temperatures . Tantalum is also extremely corrosion-resistant .
Future Directions
properties
IUPAC Name |
tantalum(5+);pentahydroxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5H2O.Ta/h5*1H2;/q;;;;;+5/p-5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRLXLUNCURZTP-UHFFFAOYSA-I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[Ta+5] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5O5Ta |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190792 |
Source
|
Record name | Tantalum hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tantalum hydroxide | |
CAS RN |
37349-51-2 |
Source
|
Record name | Tantalum hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037349512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tantalum hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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